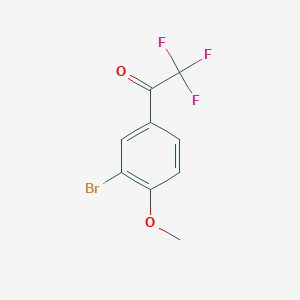

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone

Vue d'ensemble

Description

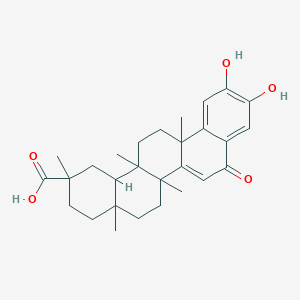

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone, also known as BMPT, is an organic compound with a variety of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a low volatility. It has been used as a reagent in a variety of organic synthesis processes, as well as a catalyst for the synthesis of various compounds. In addition, it has been used in the study of biochemical and physiological processes, as well as in the development of new drugs.

Applications De Recherche Scientifique

Synthesis and Bioreduction

A series of 1-aryl-2,2,2-trifluoroethanones, including compounds similar to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone, were chemically synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). This process was explored to develop a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K. The methodology combined palladium-catalyzed cross-coupling with bioreduction of the resulting ethanone, achieving high conversions and selectivities (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Fluorescence and Probe Properties

Research on diarylbutadienes, closely related to the subject compound, examined their absorption and fluorescence properties in various media. The studies included the correlation of fluorescence behavior in different media based on empirical solvent parameters. These findings are essential for understanding the fluorescence characteristics of similar compounds and their potential applications in scientific research (Singh & Kanvah, 2000).

Nucleophilic Substitution and Elimination Reactions

The rate constants and yields of nucleophilic substitution and elimination reactions of derivatives similar to this compound were determined in aqueous solvents. This research provides insights into the reaction mechanisms of tertiary carbocations, which are crucial for understanding the chemical behavior of such compounds (Toteva & Richard, 1996).

Synthesis of Morpholine Derivatives

2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, structurally related to the subject compound, was synthesized through a cyclization reaction. This research highlights the synthetic versatility of such compounds and their potential applications in various chemical processes (Tan Bin, 2011).

Safety and Hazards

Orientations Futures

The future directions for “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” could involve further exploration of its potential uses. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “this compound”.

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the compound to couple with other organic groups.

Biochemical Pathways

In the context of suzuki–miyaura coupling, it may participate in carbon–carbon bond-forming reactions . These reactions are crucial in organic synthesis, enabling the construction of complex organic molecules from simpler precursors.

Result of Action

In the context of Suzuki–Miyaura coupling, the compound’s interaction with palladium catalysts leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups .

Propriétés

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYMXKVJKUEJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)